N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-3,4-dimethoxybenzamide
Description
N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-3,4-dimethoxybenzamide is a chemical compound that has attracted interest due to its potential applications in various scientific fields. As its name suggests, it features a 4-chlorobenzyl group, a pyrazole ring, and a dimethoxybenzamide moiety. The compound’s unique structure allows it to participate in a variety of chemical reactions and offers promise in research and industrial applications.
Properties
IUPAC Name |
N-[1-[(4-chlorophenyl)methyl]pyrazol-4-yl]-3,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3/c1-25-17-8-5-14(9-18(17)26-2)19(24)22-16-10-21-23(12-16)11-13-3-6-15(20)7-4-13/h3-10,12H,11H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COTJBJUFJRNWLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CN(N=C2)CC3=CC=C(C=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One method to synthesize N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-3,4-dimethoxybenzamide involves the reaction of 1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylic acid with 3,4-dimethoxyaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an inert atmosphere, such as nitrogen, and solvents like dichloromethane are used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions to maximize yield and purity while minimizing cost and environmental impact. Continuous flow reactors might be employed to ensure consistent quality and efficient production.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-3,4-dimethoxybenzamide undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or other peroxides to introduce oxygen functionalities or modify existing groups.
Reduction: Reduction reactions, such as hydrogenation, can be performed to reduce any double bonds or aromatic rings present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other peroxides.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like amines, thiols, and alkoxides.
Major Products
Oxidation: Depending on the oxidant, the major products could include carboxylic acids, ketones, or alcohols.
Reduction: The primary products are typically the corresponding reduced forms of the original molecule, such as alkanes or fully hydrogenated aromatic rings.
Substitution: Depending on the nucleophile used, products could include amines, ethers, or sulfides.
Scientific Research Applications
N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-3,4-dimethoxybenzamide has a variety of applications in scientific research, including:
Chemistry: Its unique structure makes it a useful building block for synthesizing more complex molecules.
Biology: It may act as an inhibitor or activator of certain enzymes, useful in biochemical studies.
Medicine: The compound's potential biological activity suggests it might serve as a lead compound in drug discovery, particularly for diseases where its specific molecular structure interacts beneficially with biological targets.
Industry: It might be used in materials science for developing new materials with specific properties, like enhanced thermal stability or electrical conductivity.
Mechanism of Action
The mechanism by which N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-3,4-dimethoxybenzamide exerts its effects generally involves binding to specific molecular targets, such as enzymes or receptors. This binding can either inhibit or activate the target’s function. The pathways involved often depend on the specific biological context, which might include signaling pathways, metabolic pathways, or genetic regulation mechanisms.
Comparison with Similar Compounds
Compared to other compounds with similar structures, N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-3,4-dimethoxybenzamide stands out due to the presence of both the 4-chlorobenzyl and dimethoxybenzamide groups, which impart unique chemical properties and reactivity. Similar compounds might include:
N-[1-(4-bromobenzyl)-1H-pyrazol-4-yl]-3,4-dimethoxybenzamide
N-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-3,4-dimethoxybenzamide
N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-3,4-dimethoxybenzamide
Each of these has subtle variations in their chemical and biological properties, making this compound unique and potentially more suitable for specific applications.
Hope this sheds some light on this compound! What's next for you on this subject?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
